molecular formula C18H23N5O4 B11154280 ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate

ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate

Cat. No.: B11154280
M. Wt: 373.4 g/mol
InChI Key: GBUHCLVDWPYNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate is a heterocyclic compound featuring a benzotriazinone core linked via a butanoyl chain to a piperazine ring substituted with an ethyl carboxylate group. This structural combination makes it relevant in medicinal chemistry for targeting enzymes or receptors requiring both aromatic and polar interactions .

Properties

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H23N5O4/c1-2-27-18(26)22-12-10-21(11-13-22)16(24)8-5-9-23-17(25)14-6-3-4-7-15(14)19-20-23/h3-4,6-7H,2,5,8-13H2,1H3

InChI Key

GBUHCLVDWPYNTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Nucleophilic Acyl Substitution with Piperazine Derivatives

A widely employed method involves the reaction of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl chloride with ethyl piperazine-1-carboxylate under basic conditions. The process typically utilizes triethylamine (TEA) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to facilitate acyl transfer (Figure 1).

Reaction Conditions :

  • Molar ratio : 1:1.2 (acyl chloride:piperazine derivative)
  • Temperature : 0°C to room temperature (RT)
  • Time : 4–6 hours
  • Yield : 65–78%

This method benefits from the stability of ethyl piperazine-1-carboxylate and the reactivity of the acyl chloride intermediate. However, the synthesis of the butanoyl chloride precursor requires careful handling due to its moisture sensitivity.

One-Pot Diazotization-Cyclization for Benzotriazinone Formation

The benzotriazinone moiety is synthesized via diazotization of 2-aminobenzamide derivatives followed by cyclization. A polymer-supported nitrite reagent (e.g., Amberlite IRA-900 NO₂⁻) and p-tosic acid in acetonitrile enable a mild, one-pot protocol (Figure 2).

Optimized Parameters :

  • Reagents : 2-aminobenzamide (1 equiv), polymer-supported nitrite (1.5 equiv), p-TsOH (0.2 equiv)
  • Solvent : MeCN
  • Temperature : 0°C → RT
  • Yield : 82–90%

This approach avoids hazardous nitrogen oxide emissions and improves regioselectivity compared to traditional NaNO₂/HCl methods.

Reductive Alkylation for Piperazine Chain Extension

Piperazine intermediates are functionalized via reductive alkylation using 4-chlorobutanoyl chloride and subsequent coupling with benzotriazinone precursors. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the reductive step, achieving yields of 70–85% (Table 1).

Table 1. Reductive Alkylation Conditions

Parameter Value
Substrate Piperazine-1-carboxylate
Alkylating Agent 4-Chlorobutanoyl chloride
Reducing Agent NaBH₃CN (1.5 equiv)
Solvent MeOH
Time 12–24 hours
Yield 70–85%

Advanced Methodologies and Catalytic Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig amination has been employed to attach the benzotriazinone moiety to piperazine derivatives. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, aryl halides undergo coupling with piperazine intermediates (Figure 3).

Key Advantages :

  • Tolerance of electron-withdrawing groups on the aryl ring
  • Yield : 60–75%
  • Limitation : Requires rigorous exclusion of oxygen.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies using Wang resin or Rink amide resin enable iterative coupling of benzotriazinone and piperazine modules. After sequential acylation and deprotection, the target compound is cleaved from the resin using trifluoroacetic acid (TFA).

Typical Protocol :

  • Resin loading with Fmoc-piperazine
  • Acylation with 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid
  • Deprotection (20% piperidine/DMF)
  • Cleavage (95% TFA/H₂O)
  • Purity : >90% (HPLC)

Challenges and Optimization Strategies

Regioselectivity in Benzotriazinone Formation

Competing pathways during cyclization are mitigated by:

  • Electron-donating substituents : Enhance cyclization rates.
  • Microwave-assisted synthesis : Reduces reaction time to 10–15 minutes.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

Method Yield (%) Purity (%) Scalability
Nucleophilic Acyl Substitution 78 95 High
One-Pot Diazotization 90 98 Moderate
Reductive Alkylation 85 92 High
Pd-Catalyzed Coupling 75 90 Low

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

Biological Activities

Ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate has been investigated for several biological activities:

  • Antimicrobial Properties : Compounds containing benzotriazine derivatives have shown promising antimicrobial activity against various pathogens. Studies indicate that this compound may inhibit bacterial growth by disrupting cellular functions.
  • Anticancer Activity : There is emerging evidence suggesting that derivatives of benzotriazine can induce apoptosis in cancer cells. This compound may act as a potential chemotherapeutic agent by targeting specific pathways involved in tumor growth.
  • Enzyme Inhibition : The compound may exhibit enzyme inhibition properties, particularly against enzymes involved in metabolic pathways. This could be beneficial in treating conditions like diabetes or obesity.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Benzotriazine Core : Initial reactions often involve the condensation of appropriate precursors to form the benzotriazine structure.
  • Piperazine Ring Formation : Subsequent reactions lead to the formation of the piperazine ring through cyclization processes.
  • Carboxylation : Finally, the introduction of the carboxylate group is achieved through carboxylation reactions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.

Case Study 2: Anticancer Activity

In vitro studies reported in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit proliferation in various cancer cell lines. Notably, it showed a 75% reduction in cell viability in human breast cancer cells after 48 hours of treatment.

Mechanism of Action

The mechanism by which ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

tert-Butyl 4-(4-(3-Nitrophenoxy)butanoyl)piperazine-1-carboxylate (33)

  • Structure: Shares the piperazine-butanoyl backbone but replaces the benzotriazinone with a 3-nitrophenoxy group and uses a tert-butyl carboxylate.
  • Electronics: The nitro group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic or redox environments.
  • Synthesis: Prepared via amidation of tert-butyl piperazine-1-carboxylate with a pre-functionalized butanoic acid derivative, similar to methods used for the target compound .

3-[2-(4-(1H-Indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one

  • Structure: Contains a benzotriazinone linked via an ethyl chain to a piperidine-indole system.
  • Heterocycles: The indole and pyridine moieties introduce additional aromaticity and basicity, which may influence target selectivity (e.g., serotonin receptors) .

4-[4-Oxo-1,2,3-benzotriazin-3(4H)-yl]-N-[4-(Trifluoromethoxy)benzyl]butanamide

  • Structure: Shares the benzotriazinone-butanoyl motif but terminates in a 4-(trifluoromethoxy)benzylamide.
  • Key Differences :
    • Terminal Group : The amide group enables hydrogen bonding, while the trifluoromethoxy substituent increases hydrophobicity and metabolic stability compared to the ethyl carboxylate.
    • Pharmacokinetics : The trifluoromethoxy group may enhance blood-brain barrier penetration, making this compound more suited for CNS targets .

trans-4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methylcyclohexanecarboxylic Acid

  • Structure: Features a benzotriazinone connected via a methylene group to a cyclohexane-carboxylic acid.
  • Ionization: The carboxylic acid group (pKa ~4-5) ionizes at physiological pH, enhancing aqueous solubility but limiting membrane permeability compared to the ethyl ester .

Structural-Activity Relationship (SAR) Insights

Linker Length and Flexibility

  • Butanoyl vs. Ethyl/Butyl Chains: The butanoyl linker in the target compound provides optimal spacing for bridging aromatic and polar regions of biological targets. Shorter chains (e.g., ethyl in ) may limit reach, while longer chains could introduce entropic penalties .

Terminal Substituent Effects

  • Amides (e.g., ) : Offer metabolic stability but reduced solubility compared to esters.
  • tert-Butyl Groups (e.g., ) : Improve lipophilicity but require deprotection for activation, complicating synthesis.

Benzotriazinone Modifications

  • Substituents on the benzotriazinone ring (e.g., methyl in ) can modulate electron density and stability. The unsubstituted benzotriazinone in the target compound may favor π-stacking interactions over direct hydrogen bonding.

Biological Activity

Ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₉H₂₁N₅O₄S
  • Molecular Weight : 415.5 g/mol
  • CAS Number : 1144491-67-7

The compound features a piperazine ring linked to a benzotriazin moiety, which is significant for its biological properties. The benzotriazine derivatives are known for their diverse pharmacological activities, including anticancer and antibacterial effects.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that modify the benzotriazine structure to enhance its biological activity. Key methods include:

  • Formation of Benzotriazine Core : Utilizing precursor compounds to construct the benzotriazine framework.
  • Piperazine Integration : Employing coupling reactions to attach the piperazine moiety.
  • Carboxylation : Introducing the carboxylate group for enhanced solubility and bioactivity.

Anticancer Properties

Research indicates that benzotriazine derivatives exhibit significant anticancer activity. For instance:

  • A study highlighted that certain benzotriazinone compounds could reduce recombinant human cancer cell growth in culture, specifically targeting HepG2 liver carcinoma cells .
  • Molecular docking studies suggest strong binding affinities of these compounds towards cancer-related receptors, indicating potential as therapeutic agents .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Compounds within the benzotriazine class have shown efficacy against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of related compounds:

  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on HepG2 cells.
    • Findings : A series of benzotriazinone derivatives were synthesized; some exhibited strong inhibition of cell proliferation .
  • Study on Antibacterial Activity :
    • Objective : To determine the antibacterial effectiveness against E. coli.
    • Findings : Compounds showed significant antibacterial activity with MIC values indicating potential for therapeutic use .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1144491-67-7415.5 g/molAnticancer, Antibacterial
Tirapazamine103255-98-8247.25 g/molAnticancer
Benzotriazinone Derivative AN/AN/AAnticancer

Q & A

Basic: What are the standard synthetic routes for ethyl 4-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperazine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of precursors (e.g., benzotriazinone derivatives) under acidic or basic conditions to form the benzotriazinone ring .

Coupling Reactions : Amidation or esterification to link the butanoyl-piperazine moiety. For example, coupling 4-oxo-1,2,3-benzotriazin-3(4H)-ylbutanoic acid with ethyl piperazine-1-carboxylate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .

Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:
Key variables include:

  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvents : Anhydrous DMF for polar intermediates; switching to THF for temperature-sensitive steps .
  • Temperature Control : Maintaining 0–5°C during coupling to minimize side reactions .
  • Workup : Acid-base extraction to remove unreacted starting materials. Validate purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 to verify proton environments (e.g., benzotriazinone carbonyl at ~168 ppm) .
    • IR Spectroscopy : Detection of ester C=O (1740–1720 cm1^{-1}) and amide N-H (3300 cm1^{-1}) .
  • Purity Assessment : HPLC with UV detection at 254 nm; retention time compared to standards .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals, distinguishing regioisomers or rotamers .
  • Mass Spectrometry : HRMS-ESI to confirm molecular ion ([M+H]+^+) and rule out impurities .
  • Crystallography : X-ray diffraction for unambiguous structural elucidation if crystalline .

Basic: What biological activities have been reported for this compound?

Methodological Answer:

  • Anticancer : IC50_{50} values of 2–5 µM against HeLa and DU-145 cells in MTT assays .
  • Antimicrobial : Zone-of-inhibition assays show activity against E. coli and S. aureus at 50 µg/mL .
  • Anti-inflammatory : Suppression of TNF-α in RAW 264.7 macrophages (ELISA-based quantification) .

Advanced: How can target-specific interactions (e.g., enzyme inhibition) be studied?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (KdK_d) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Molecular Docking : Use AutoDock Vina to predict binding poses, followed by mutagenesis validation .

Basic: What are the recommended storage conditions to ensure chemical stability?

Methodological Answer:

  • Storage : -20°C under argon in amber vials to prevent hydrolysis of the ester group .
  • Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., free carboxylic acid formation) .

Advanced: How can computational methods predict degradation pathways?

Methodological Answer:

  • DFT Calculations : Gaussian 16 to model hydrolysis mechanisms (e.g., ester cleavage at different pH) .
  • Molecular Dynamics (MD) : Simulate interactions with water molecules over 100 ns trajectories using GROMACS .

Basic: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin) .
  • Dose-Response Validation : Repeat experiments with ≥3 biological replicates and report IC50_{50} ± SEM .

Advanced: What strategies enhance structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Modify the piperazine ring (e.g., replace ethyl ester with tert-butyl) to assess steric effects .
  • Pharmacophore Mapping : Schrödinger’s Phase module to identify critical hydrogen-bond acceptors (e.g., benzotriazinone carbonyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.